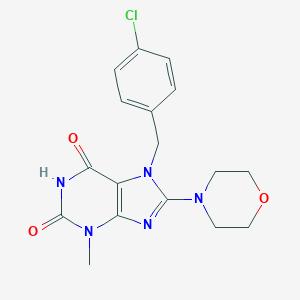
N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE is an organic compound with the molecular formula C20H12Cl4N2O2 It is characterized by the presence of two 2,5-dichlorophenyl groups attached to an isophthalamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of isophthaloyl chloride with 2,5-dichloroaniline in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N1,N3-BIS(2,5-DICHLOROPHENYL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Oxidation and Reduction: The amide groups can be involved in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bonds can be hydrolyzed in the presence of strong acids or bases, leading to the formation of the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen
特性
分子式 |
C20H12Cl4N2O2 |
|---|---|
分子量 |
454.1g/mol |
IUPAC名 |
1-N,3-N-bis(2,5-dichlorophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H12Cl4N2O2/c21-13-4-6-15(23)17(9-13)25-19(27)11-2-1-3-12(8-11)20(28)26-18-10-14(22)5-7-16(18)24/h1-10H,(H,25,27)(H,26,28) |
InChIキー |
MQYGSLQLFMMSDA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
正規SMILES |
C1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-N'-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B415902.png)

![Ethyl 2-(1-benzofuran-2-carbonylamino)-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B415908.png)

![ETHYL 5,5-DIMETHYL-2-(2-PHENOXYACETAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B415913.png)
![3-nitro-6-{4-nitro-1H-pyrazol-1-yl}-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B415914.png)
![Ethyl 5-acetyl-2-{[(5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B415915.png)
![7-(4-chlorobenzyl)-8-[(4-chlorobenzyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B415917.png)


![methyl 9-[2-(diethylamino)ethyl]-2-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B415920.png)
![5-(3-chlorobenzoyl)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B415922.png)


